molecular formula C8H6BFO3 B2709126 (7-Fluoro-1-benzofuran-2-yl)boronic acid CAS No. 2246800-30-4

(7-Fluoro-1-benzofuran-2-yl)boronic acid

Cat. No.: B2709126
CAS No.: 2246800-30-4
M. Wt: 179.94
InChI Key: DAWCSQPYOXXIGQ-UHFFFAOYSA-N
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Description

(7-Fluoro-1-benzofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C8H6BFO3. It is a derivative of benzofuran, where a fluorine atom is substituted at the 7th position and a boronic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-1-benzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-1-benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding phenols or quinones.

    Reduction: Can be reduced to form the corresponding alcohols or alkanes.

    Substitution: Participates in nucleophilic substitution reactions, particularly at the boronic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include substituted benzofurans, phenols, and various boron-containing compounds .

Scientific Research Applications

(7-Fluoro-1-benzofuran-2-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Properties

IUPAC Name

(7-fluoro-1-benzofuran-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCSQPYOXXIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C(=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246800-30-4
Record name (7-fluoro-1-benzofuran-2-yl)boronic acid
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